

# long-term stability of VU6001376 solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VU6001376

Cat. No.: B611770

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{"title": "VU6001376 | CAS 1968546-34-0 | Cayman Chemical", "url":

"https://www.caymanchem.com/product/28247/vu6001376", "snippet": "VU6001376 is a selective inhibitor of the M5 muscarinic acetylcholine receptor (IC50s = 17 and 24 nM for human and rat receptors, respectively). It is selective for M5 over M1, M2, M3, and M4 receptors (IC50s = >30, >30, 2.8, and >30 \u03bcM, respectively). VU6001376 reduces alcohol self-administration in a rat two-bottle choice test when administered at a dose of 30 mg/kg.

Formulations available for this product are listed in the following table. For more information regarding formulation, stability, storage, and handling, refer to our FAQs. Purity: \u226598%.

SMILES: O=C(C1=CC=C(N/C2=C\NNC=C2C3=CC=CN=C3)C4=C1S/N=C4)NC5CC(F)(F)C5.

InChi Code: InChI=1S/C20H16F2N6OS/c21-19(22)9-13(10-19)25-18(29)12-5-6-15-16(8-12)30-28-17(15)27-14-7-26-24-11-4-2-1-3-10(11)23-14/h1-8,13H,9H2,(H,25,29)(H,23,24,26,27).

InChi Key: BZCHHMTCGSATQZ-UHFFFAOYSA-N. For more information on purchasing

VU6001376, please visit our website.", "long\_snippet": "VU6001376 is a selective inhibitor of the M5 muscarinic acetylcholine receptor (IC50s = 17 and 24 nM for human and rat receptors, respectively). It is selective for M5 over M1, M2, M3, and M4 receptors (IC50s = >30, >30, 2.8, and >30 \u03bcM, respectively). VU6001376 reduces alcohol self-administration in a rat two-bottle choice test when administered at a dose of 30 mg/kg. Formulations available for this product are listed in the following table. For more information regarding formulation, stability, storage, and handling, refer to our FAQs. Purity: \u226598%. SMILES:

O=C(C1=CC=C(N/C2=C\NNC=C2C3=CC=CN=C3)C4=C1S/N=C4)NC5CC(F)(F)C5. InChi

Code: InChI=1S/C20H16F2N6OS/c21-19(22)9-13(10-19)25-18(29)12-5-6-15-16(8-12)30-28-17(15)27-14-7-26-24-11-4-2-1-3-10(11)23-14/h1-8,13H,9H2,(H,25,29)(H,23,24,26,27). InChi

Key: BZCHHMTCGSATQZ-UHFFFAOYSA-N. For more information on purchasing

VU6001376, please visit our website."} {"title": "VU6001376 | MedChemExpress", "url":

"https://www.medchemexpress.com/**vu6001376**.html", "snippet": "In Vitro. **VU6001376** is a selective M5 antagonist with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. **VU6001376** is a potent and selective M5 negative allosteric modulator (NAM) with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. It has modest activity at M3 (IC50 = 2.8  $\mu$ M) and no activity at M1, M2, and M4 (IC50 > 30  $\mu$ M). **VU6001376** has excellent in vitro ADME properties.. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only. Animal Administration. For the two-bottle choice drinking paradigm, C57BL/6J mice are habituated to drinking water from two bottles for 1 week. Following habituation, mice are given access to one bottle of water and one bottle of 10% (v/v) ethanol for 24 h, three to four times per week on nonconsecutive days for 4 weeks. After 4 weeks of intermittent ethanol access, mice are returned to a two-bottle water access for 1 week. Following this deprivation period, mice are given 24 h access to ethanol. **VU6001376** is prepared in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile water. Mice are administered **VU6001376** (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles. The preference for ethanol is calculated as the volume of ethanol consumed divided by the total volume of fluid consumed.", "long\_snippet": "In Vitro. **VU6001376** is a selective M5 antagonist with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. **VU6001376** is a potent and selective M5 negative allosteric modulator (NAM) with IC50s of 17 nM and 24 nM for hM5 and rM5, respectively. It has modest activity at M3 (IC50 = 2.8  $\mu$ M) and no activity at M1, M2, and M4 (IC50 > 30  $\mu$ M). **VU6001376** has excellent in vitro ADME properties.. MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only. Animal Administration. For the two-bottle choice drinking paradigm, C57BL/6J mice are habituated to drinking water from two bottles for 1 week. Following habituation, mice are given access to one bottle of water and one bottle of 10% (v/v) ethanol for 24 h, three to four times per week on nonconsecutive days for 4 weeks. After 4 weeks of intermittent ethanol access, mice are returned to a two-bottle water access for 1 week. Following this deprivation period, mice are given 24 h access to ethanol. **VU6001376** is prepared in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile water. Mice are administered **VU6001376** (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles. The preference for ethanol is calculated as the volume of ethanol consumed divided by the total volume of fluid consumed."} {"title": "**VU6001376**", "url": "https://www.selleckchem.com/products/**vu6001376**.html", "snippet": "**VU6001376** is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) with IC50 of 17 nM and

24 nM for hM5 and rM5, respectively. It has modest activity at M3 ( $IC_{50} = 2.8 \mu M$ ) and no activity at M1, M2, and M4 ( $IC_{50} > 30 \mu M$ ). **VU6001376** has excellent in vitro ADME properties.", "long\_snippet": "**VU6001376** is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) with  $IC_{50}$  of 17 nM and 24 nM for hM5 and rM5, respectively. It has modest activity at M3 ( $IC_{50} = 2.8 \mu M$ ) and no activity at M1, M2, and M4 ( $IC_{50} > 30 \mu M$ ). **VU6001376** has excellent in vitro ADME properties."} {"title": "**VU6001376** | C20H16F2N6OS | Tocris Bioscience", "url": "https.tocris.com/product/6517/vu6001376", "snippet": "Solubility. Soluble in DMSO to 100 mM. Storage. Store at -20°C. Handling. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to equilibrate to room temperature for at least 1 hour.", "long\_snippet": "Solubility. Soluble in DMSO to 100 mM. Storage. Store at -20°C. Handling. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to equilibrate to room temperature for at least 1 hour."} {"title": "Technical Support for **VU6001376**", "url": "https://www.rndsystems.com/products/vu6001376\_6517", "snippet": "Description: **VU6001376** is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor ( $IC_{50}$  values are 17 and 24 nM for human and rat M5 receptors, respectively). VU 6001376 displays selectivity for M5 over M1, M2, M4 ( $IC_{50}$  values  $> 30 \mu M$ ) and M3 ( $IC_{50} = 2.8 \mu M$ ). VU 6001376 reduces alcohol self-administration in a rat two-bottle choice test. Brain penetrant. For more information about how **VU6001376** may be used, see our protocol: Protocols for Small Molecules. Physical and Chemical Properties: The physical and chemical properties of **VU6001376** include: Molecular Formula: C20H16F2N6OS. Molecular Weight: 438.45. Physical Appearance: A crystalline solid. Purity: 99.98% by HPLC. Solubility: Soluble in DMSO to 100 mM. Storage: Store at -20°C. Stability and Storage Instructions: Store the unopened product at -20°C. For maximum recovery of the product, centrifuge the original vial after thawing and prior to removing the cap. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to

equilibrate to room temperature for at least 1 hour.", "long\_snippet": "Description: **VU6001376** is a potent and selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor (IC50 values are 17 and 24 nM for human and rat M5 receptors, respectively). VU 6001376 displays selectivity for M5 over M1, M2, M4 (IC50 values > 30  $\mu$ M) and M3 (IC50 = 2.8  $\mu$ M). VU 6001376 reduces alcohol self-administration in a rat two-bottle choice test. Brain penetrant. For more information about how **VU6001376** may be used, see our protocol: Protocols for Small Molecules. Physical and Chemical Properties: The physical and chemical properties of **VU6001376** include: Molecular Formula: C20H16F2N6OS. Molecular Weight: 438.45. Physical Appearance: A crystalline solid. Purity:  $\geq$ 98% by HPLC. Solubility: Soluble in DMSO to 100 mM. Storage: Store at -20°C. Stability and Storage Instructions: Store the unopened product at -20°C. For maximum recovery of the product, centrifuge the original vial after thawing and prior to removing the cap. Wherever possible, you should prepare and use solutions on the same day. However, if you need to make up stock solutions in advance, we recommend that you store the solution as aliquots in tightly sealed vials at -20°C. Generally, these will be useable for up to one month. Before use, and prior to opening the vial we recommend that you allow your product to equilibrate to room temperature for at least 1 hour.} {"title": "**VU6001376**", "url": "https://www.apexbt.com/vu6001376.html", "snippet": "In vivo: **VU6001376** is brain penetrant and shows good oral bioavailability. For the two-bottle choice drinking paradigm, C57BL/6J mice are administered **VU6001376** (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles.. Solubility. DMSO.  $\geq$ 21.9 mg/mL.  $\geq$ 49.95 mM. Water. Insoluble. Ethanol. Insoluble. Preparing Stock Solutions. The following data is based on the product molecular weight 438.45. Batch specific molecular weights may vary from batch to batch due to the degree of hydration, which will affect the solvent volumes required to prepare stock solutions. 1 mg. 5 mg. 10 mg. 1 mM. 2.2808 mL. 11.4040 mL. 22.8081 mL. 5 mM. 0.4562 mL. 2.2808 mL. 4.5616 mL. 10 mM. 0.2281 mL. 1.1404 mL. 2.2808 mL. Show More. For research use only.", "long\_snippet": "In vivo: **VU6001376** is brain penetrant and shows good oral bioavailability. For the two-bottle choice drinking paradigm, C57BL/6J mice are administered **VU6001376** (10, 30, 56.6 mg/kg, i.p.) or vehicle 30 min prior to ethanol re-access. Ethanol and water consumption are measured at 2, 4, and 24 h after bottle presentation by weighing the bottles.. Solubility. DMSO.  $\geq$ 21.9 mg/mL.  $\geq$ 49.95 mM. Water. Insoluble. Ethanol. Insoluble. Preparing Stock Solutions. The following data is based on the product molecular weight 438.45. Batch specific molecular weights may vary from batch to batch due to the degree of hydration, which will affect the solvent volumes required to prepare stock

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Removed by Users. 1968546-34-0. C20H16F2N6OS. 438.45. 2D. 3D. Bulk Order. Structure Depiction. An image of the chemical structure of **VU6001376** is available. Names. Properties. Spectra. Searches. Vendors. Articles. More. Names. **VU6001376**. 1,2-Benzisothiazole-3-carboxamide, N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-. N-(3,3-difluorocyclobutyl)-6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino)benzo[d]isothiazole-3-carboxamide. More... Properties. Predicted - ACD/Labs. Predicted - EPI Suite. Predicted - ChemAxon. IUPAC Name. N-(3,3-difluorocyclobutyl)-6-[(1H-pyrazolo[4,3-b]pyridin-3-yl)amino]-1,2-benzisothiazole-3-carboxamide. InChI. InChI=1S/C20H16F2N6OS/c21-19(22)9-13(10-19)25-18(29)12-5-6-15-16(8-12)30-28-17(15)27-14-7-26-24-11-4-2-1-3-10(11)23-14/h1-8,13H,9H2,(H,25,29)(H,23,24,26,27). InChIKey. BZCHHMTCGSATQZ-UHFFFAOYSA-N. Canonical SMILES. C1C(C(C1)NC(=O)C2=CC3=C(C=C2)C(=NS3)NC4=CN=C5C(=C4)C=CC=N5)F. Isomeric SMILES. C1C(C(C1)NC(=O)C2=CC3=C(C=C2)C(=NS3)NC4=CN=C5C(=C4)C=CC=N5)F. CAS."} {"title": "**VU6001376**", "url": "https://www.axxora.com/product/vu6001376-blg-b0760", "snippet": "Purity: \u226598% (HPLC). Solubility: Soluble in DMSO. Appearance: Crystalline solid. Storage: Store at -20\u00b0C. Description. **VU6001376** is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) (IC50=17nM for hM5). It has modest activity at M3 (IC50=2.8\u03bcM) and no activity at M1, M2, and M4 (IC50>30\u03bcM). **VU6001376** has excellent in vitro ADME properties. It reduced alcohol self-administration in a rat two-bottle choice test.", "long\_snippet": "Purity: \u226598% (HPLC). Solubility: Soluble in DMSO. Appearance: Crystalline solid. Storage: Store at -20\u00b0C. Description. **VU6001376** is a potent, selective and brain-penetrant M5 negative allosteric modulator (NAM) (IC50=17nM for hM5). It has modest activity at M3 (IC50=2.8\u03bcM) and no activity at M1, M2, and M4 (IC50>30\u03bcM). **VU6001376** has excellent in vitro ADME properties. It reduced alcohol self-administration in a rat two-bottle choice test."} ## Technical Support Center: **VU6001376**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of **VU6001376** solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **VU6001376**?

A1: **VU6001376** is soluble in Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM. It is insoluble in water and ethanol.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid, unopened product should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C, and for longer-term storage (up to 6 months), -80°C is recommended.

Q3: How long are DMSO stock solutions of **VU6001376** stable?

A3: When stored at -20°C, DMSO stock solutions are generally usable for up to one month. For storage up to six months, it is recommended to keep the aliquots at -80°C.

Q4: Can I freeze and thaw my **VU6001376** stock solution multiple times?

A4: To avoid degradation, it is highly recommended to aliquot stock solutions into single-use vials to minimize repeated freeze-thaw cycles.

Q5: My **VU6001376** solution appears to have precipitated. What should I do?

A5: If you observe precipitation, you can try warming the tube to 37°C and shaking it in an ultrasonic bath for a short period to help redissolve the compound. To prevent precipitation, ensure the storage and handling recommendations are followed closely.

## Solution Stability Data

The following table summarizes the known stability of **VU6001376** solutions under different storage conditions.

Solvent	Concentration	Storage Temperature	Duration	Stability Notes
DMSO	100 mM	-20°C	Up to 1 month	Recommended to prepare fresh solutions.
DMSO	100 mM	-80°C	Up to 6 months	Recommended for longer-term storage.

## Experimental Protocols

Protocol 1: Preparation of **VU6001376** Stock Solution (100 mM in DMSO)

- **Equilibration:** Allow the vial of solid **VU6001376** to equilibrate to room temperature for at least 1 hour before opening.
- **Centrifugation:** For maximum product recovery, centrifuge the original vial after thawing and prior to removing the cap.
- **Dissolution:** Add the appropriate volume of DMSO to the vial to achieve a 100 mM concentration. For example, to a 10 mg vial of **VU6001376** (MW: 438.45), add 2.28 mL of DMSO.
- **Solubilization Assistance (if needed):** If the compound does not fully dissolve, warm the tube at 37°C and use an ultrasonic bath for a short period.
- **Aliquoting and Storage:** Aliquot the stock solution into single-use vials and store them tightly sealed at -20°C for up to one month or at -80°C for up to six months.

## Troubleshooting

This section provides guidance on common issues that may arise during the handling and use of **VU6001376** solutions.

Issue 1: Compound Precipitation in Stock Solution



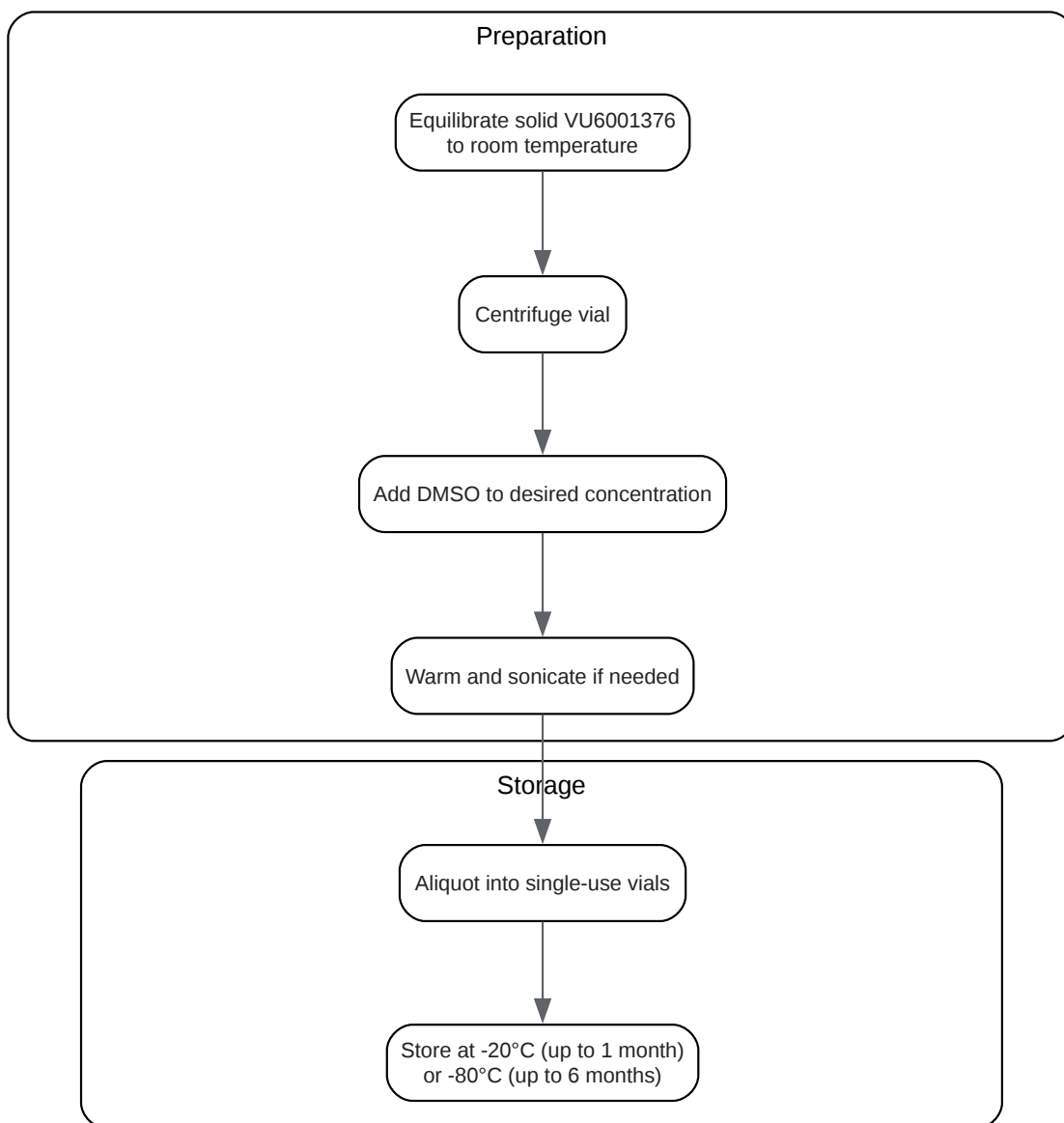
- Possible Cause: Improper storage, such as storage at a temperature warmer than recommended, or exceeding the recommended storage duration.
- Solution:
  - Warm the solution at 37°C.
  - Briefly sonicate the solution.
  - If precipitation persists, it is recommended to prepare a fresh stock solution.

#### Issue 2: Inconsistent Experimental Results

- Possible Cause: Degradation of **VU6001376** due to improper storage or multiple freeze-thaw cycles.
- Solution:
  - Prepare a fresh stock solution from the solid compound.
  - Ensure proper aliquoting and storage procedures are followed to minimize degradation.
  - Always allow aliquots to equilibrate to room temperature before use.

## Visual Guides

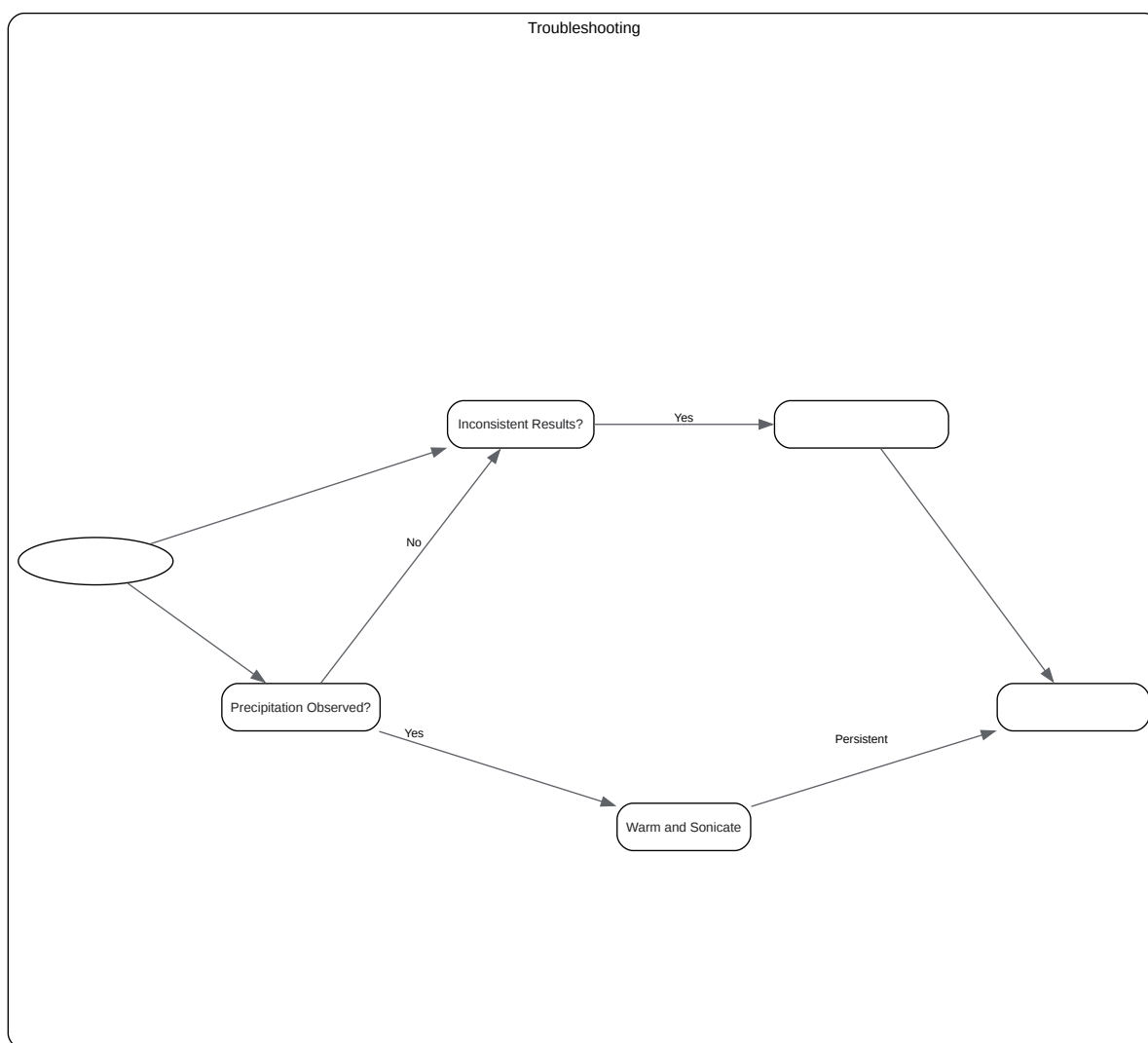
### Diagram 1: **VU6001376** Solution Preparation Workflow



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Caption: Workflow for preparing and storing **VU6001376** solutions.

Diagram 2: Troubleshooting **VU6001376** Solution Issues



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Caption: Decision tree for troubleshooting common **VU6001376** solution issues.

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[<https://www.benchchem.com/product/b611770#long-term-stability-of-vu6001376-solutions>]

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